5-Oxo-1,3-cyclohexanedicarboxylic acid

Description

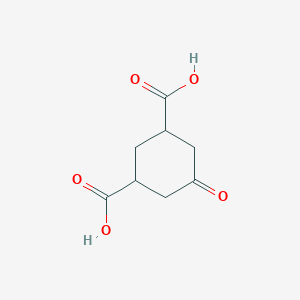

5-Oxo-1,3-cyclohexanedicarboxylic acid (CAS No. 90954-19-1) is a cyclic dicarboxylic acid derivative with a molecular formula of C₈H₁₀O₅ and a molecular weight of 186.162 g/mol . Its structure features a cyclohexane ring substituted with two carboxylic acid groups at positions 1 and 3 and a ketone group at position 5. The compound’s nomenclature adheres to IUPAC rules, where “oxo-” denotes the ketonic group in the cyclohexane backbone .

Properties

Molecular Formula |

C8H10O5 |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

5-oxocyclohexane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h4-5H,1-3H2,(H,10,11)(H,12,13) |

InChI Key |

GFAXBPDWWMXAIT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)CC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Ring Structure and Substitution Patterns

- Cyclohexane vs. Indane/Pyrrolidine/Dioxolane : The six-membered cyclohexane ring in this compound contrasts with the fused benzene ring in 3-oxo-1-indancarboxylic acid and the smaller heterocycles (pyrrolidine, dioxolane) in other analogs. Larger rings like cyclohexane may confer greater conformational flexibility, influencing reactivity and binding in biological systems .

- Functional Group Density: The presence of two carboxylic acid groups in this compound distinguishes it from simpler analogs like cyclohexanecarboxylic acid (single carboxylic acid) and 1-methyl-5-oxopyrrolidine-3-carboxylic acid.

Preparation Methods

Synthesis via Condensation and Rearrangement Reactions

One of the principal methods for preparing 5-oxo-1,3-cyclohexanedicarboxylic acid involves a condensation reaction followed by a rearrangement step.

Condensation Step:

The process starts with a precursor compound (III) or its derivative (IV), which is condensed with an organic acid chloride (V) in an inert organic solvent. The reaction conditions are typically mild, ranging from -20°C to the solvent's boiling point, with a preference for ambient temperature or below. Reaction times vary from 10 minutes to 7 hours depending on conditions.- Organic bases such as trimethylamine, triethylamine, diethylamine, dimethylamine, or pyridine, as well as inorganic bases like sodium or potassium hydroxide, may be used as acid-binding agents.

- Solvents include toluene, benzene, xylene, dichloromethane, 1,2-dichloroethane, chloroform, carbon tetrachloride, N,N-dimethylformamide, dimethyl sulfoxide, methylcellosolve, and water-organic solvent mixtures.

- The use of 4-picoline acts as a phase transfer catalyst, facilitating the reaction in biphasic systems.

Rearrangement Step:

The intermediate compound (VI) formed in the condensation step undergoes rearrangement in the presence of a catalyst and an organic solvent. The temperature ranges from room temperature to the solvent’s boiling point, and the reaction lasts between 1 to 10 hours.- Catalysts include pyridine derivatives such as 4-N,N-dimethylaminopyridine, 4-N,N-diethylaminopyridine, 4-pyrolidinoaminopyridine, and N-alkylimidazole derivatives like N-methylimidazole and N-ethylimidazole.

- This step can be performed without isolating or purifying the intermediate compounds.

-

- The alkyl group (R) and substituents (R1) in the reaction intermediates can vary, allowing for structural modifications.

- The final product can be obtained after acid treatment (e.g., with hydrochloric acid) to convert esters or acid derivatives into the free acid form.

| Step | Conditions | Reagents/Catalysts | Notes |

|---|---|---|---|

| Condensation | -20°C to solvent boiling point | Organic acid chloride, bases (e.g., triethylamine), solvents (toluene, DCM, etc.) | 10 min to 7 h, phase transfer catalyst (4-picoline) optional |

| Rearrangement | Room temp to solvent boiling point | Pyridine derivatives (DMAP, etc.), N-alkylimidazoles | 1 to 10 h, no isolation of intermediates necessary |

| Acid treatment | Ambient temperature | Hydrochloric acid or other acids | Converts esters/acid derivatives to free acid |

This method is described in detail in patent EP0306996A2, which provides a robust synthetic route to this compound and its derivatives.

Preparation via Hydrogenation and Ketalization

Another approach involves the catalytic hydrogenation of substituted aromatic precursors followed by ketalization and hydrolysis.

- Starting from substituted isophthalic acids, catalytic hydrogenation over rhodium-alumina under medium pressure yields cis-1,3-cyclohexanedicarboxylic acid derivatives.

- The 5-oxo functionality is introduced by ketalization followed by hydrolysis with sodium hydroxide solution (10% NaOH), producing 5,5-ethylenedioxy-1,3-cyclohexanedicarboxylic acid intermediates.

- Further dehydration using dicyclohexylcarbodiimide (DCC) converts the ketalized intermediate into the 5-oxo derivative.

- This multi-step synthesis involves careful control of reaction conditions to maintain the equatorial orientation of substituents, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

| Step | Conditions | Reagents/Agents | Outcome |

|---|---|---|---|

| Catalytic hydrogenation | Medium pressure, Rh-alumina catalyst | Aromatic isophthalic acid derivatives | cis-1,3-cyclohexanedicarboxylic acid derivatives |

| Ketalization | Standard ketalization conditions | Ethylene glycol or equivalent ketalizing agent | Formation of 5,5-ethylenedioxy intermediate |

| Hydrolysis | 10% NaOH aqueous solution | Sodium hydroxide | Opening of ketal to diacid form |

| Dehydration | Room temperature or mild heating | Dicyclohexylcarbodiimide (DCC) | Formation of 5-oxo functionality |

This method is detailed in a 1987 chemical and pharmaceutical bulletin article, which emphasizes the practical and efficient synthesis of bicyclic intermediates leading to this compound.

Cycloaddition and Hydrogenation from Butadiene and Maleic Anhydride

A third synthetic route involves the cycloaddition of butadiene with maleic acid anhydride followed by hydrogenation.

Step 1: Cycloaddition

A crude mixture of butadiene and maleic acid anhydride is reacted in the condensed phase to form cyclohexenedicarboxylic acid anhydride intermediates. The use of crude reagents allows for cost-effective processing without prior purification.Step 2: Hydrogenation

The cyclohexenedicarboxylic acid anhydride is hydrogenated to yield cyclohexanedicarboxylic acid derivatives. Hydrogenation conditions typically involve catalytic hydrogenation under controlled pressure and temperature.Step 3: Esterification or Derivatization

The resulting acid or anhydride can be further converted into esters or other derivatives as needed. Alkyl, cycloalkyl, or alkoxyalkyl esters with varying chain lengths can be synthesized.

| Step | Conditions | Reagents/Agents | Notes |

|---|---|---|---|

| Cycloaddition | Condensed phase, crude reagents | Butadiene, maleic acid anhydride | No need for purified starting materials |

| Hydrogenation | Catalytic hydrogenation | Catalyst (e.g., Pd, Rh), H2 gas | Converts unsaturated intermediates to saturated acids |

| Esterification | Acid catalysis or base catalysis | Alcohols (alkyl, cycloalkyl, alkoxyalkyl) | Produces esters for further applications |

This process is described in patent US20040054220A1, which highlights an industrially favorable route to cyclohexanedicarboxylic acids and their derivatives, including 5-oxo-substituted compounds.

Summary Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Condensation & Rearrangement | Condensation with acid chloride, rearrangement | Organic acid chlorides, pyridine derivatives, bases | -20°C to reflux, 10 min to 10 h | Mild conditions, no isolation needed |

| Hydrogenation & Ketalization | Hydrogenation, ketalization, hydrolysis, dehydration | Rh-alumina, NaOH, DCC | Medium pressure hydrogenation, aqueous base, mild heating | Efficient, stereochemically controlled |

| Cycloaddition & Hydrogenation | Cycloaddition of butadiene and maleic anhydride, hydrogenation, esterification | Butadiene, maleic anhydride, hydrogenation catalysts | Condensed phase, catalytic hydrogenation | Uses crude reagents, industrial scale |

Q & A

Q. How can degradation products of this compound be identified under accelerated aging conditions?

- Methodological Answer : Use accelerated stability chambers (40°C/75% RH) with LC-HRMS to detect degradation pathways (e.g., oxidation to quinones or ring-opening products). Compare fragmentation patterns with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.